8-(4-Hexyloxyphenyl)-8-oxooctanoic acid

Descripción

Contextualizing 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid within Organic Chemistry Scholarship

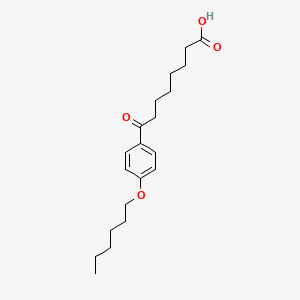

This compound is a carboxylic acid characterized by an eight-carbon aliphatic chain (octanoic acid). One end of this chain is functionalized with a carboxylic acid group (-COOH), while the other end features a phenyl ring substituted with a hexyloxy group (-OC₆H₁₃) at the para-position, adjacent to a ketone group (C=O). This unique combination of a long-chain carboxylic acid, an aromatic ring, a ketone, and an alkoxy group suggests potential applications in materials science and medicinal chemistry.

The synthesis of such molecules often involves well-established organic reactions. A primary method for creating the aryl ketone portion of the molecule is the Friedel-Crafts acylation . beilstein-journals.orgnih.govresearchgate.netchemistryjournals.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, hexyloxybenzene, with an acylating agent derived from a dicarboxylic acid, such as suberic acid (octanedioic acid). beilstein-journals.orglscollege.ac.in The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). beilstein-journals.orgnih.govresearchgate.netchemistryjournals.netlscollege.ac.in

| Reagent 1 | Reagent 2 | Catalyst | Reaction Type | Product Moiety Formed |

| Hexyloxybenzene | Suberic anhydride (B1165640) (or its derivative) | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | 4-Hexyloxyphenyl-8-oxooctanoyl |

Rationale for Academic Inquiry into Keto-Phenyl Alkyl Carboxylic Acid Structures

Academic interest in keto-phenyl alkyl carboxylic acids stems from their diverse functionalities and potential applications. The presence of a polar carboxylic acid group and a nonpolar alkyl chain imparts amphiphilic properties to these molecules, making them candidates for the formation of self-assembled structures like micelles and liquid crystals. mdpi.com

The aromatic ketone moiety is a common pharmacophore in medicinal chemistry, and the long alkyl chain can influence the compound's lipophilicity, a critical factor in drug design and development. Furthermore, the alkoxy chain can modulate the electronic properties of the phenyl ring and influence intermolecular interactions, which is particularly relevant in the design of liquid crystals and other functional materials. mdpi.com

Overview of Current Research Trajectories Involving this compound and Related Motifs

While direct research on this compound is limited, research on related motifs is active. Studies on long-chain keto acids are exploring their potential in managing lipid disorders. nih.gov Additionally, compounds containing the hexyloxyphenyl group are investigated for their liquid crystalline properties, which are valuable in the development of display technologies and other optical applications. mdpi.comresearchgate.net The synthesis and characterization of various alkoxyphenyl derivatives continue to be an area of interest for creating novel materials with specific thermal and electronic properties. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

8-(4-hexoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-9-16-24-18-14-12-17(13-15-18)19(21)10-7-5-6-8-11-20(22)23/h12-15H,2-11,16H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGLMAQDAQZSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645455 | |

| Record name | 8-[4-(Hexyloxy)phenyl]-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-15-9 | |

| Record name | 4-(Hexyloxy)-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[4-(Hexyloxy)phenyl]-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 4 Hexyloxyphenyl 8 Oxooctanoic Acid and Analogues

Established Synthetic Pathways to the 8-Oxooctanoic Acid Core

The 8-oxooctanoic acid core is a key structural component, and its synthesis requires careful consideration of functional group compatibility and reaction selectivity.

Considerations for Octanoic Acid Derivatives Synthesis

The synthesis of octanoic acid derivatives often begins with readily available starting materials. One common approach involves the use of 1,6-dibromohexane (B150918), which can undergo a substitution reaction with diethyl malonate to form 2-(6-bromohexyl)diethyl malonate. google.com This intermediate then undergoes ester hydrolysis followed by decarboxylation to yield 8-bromooctanoic acid. google.com This bromo-functionalized octanoic acid serves as a versatile precursor for further modifications.

Another route to a functionalized C8-chain is the preparation of 8-hydroxyoctanoic acid. epo.orggoogle.comgoogle.com This can be achieved through various methods, including the reaction of 1,6-dichlorohexane (B1210651) with dialkyl malonic esters. google.com The resulting 6-chlorohexylmalonic acid dialkyl ester can be converted to the corresponding 6-acetyloxyhexylmalonic acid ester, which upon deesterification, decarboxylation, and hydrolysis, yields 8-hydroxyoctanoic acid. google.com

These synthetic strategies provide access to octanoic acid derivatives with functional groups at the C-8 position, which are crucial for the subsequent introduction of the keto group.

Strategic Approaches for Keto Group Introduction at C-8 Position

The introduction of a ketone at the C-8 position of the octanoic acid chain is a critical step. A prominent method for achieving this is through a Friedel-Crafts acylation reaction. youtube.comscience-revision.co.ukresearchgate.netnih.gov This electrophilic aromatic substitution reaction involves the reaction of an acylating agent, such as an acyl chloride or anhydride (B1165640), with an aromatic ring in the presence of a Lewis acid catalyst. science-revision.co.uk For the synthesis of 8-oxooctanoic acid derivatives, a derivative of suberic acid (octanedioic acid) can be employed as the acylating agent precursor. For instance, suberic acid can be converted to suberoyl chloride. google.com This diacid chloride can then react selectively at one of its acyl chloride groups.

Alternatively, Grignard reagents offer a powerful tool for carbon-carbon bond formation and can be utilized to introduce the keto group. leah4sci.commasterorganicchemistry.com A Grignard reagent derived from a suitable halo-ester can react with an appropriate electrophile to form the desired keto-acid derivative. However, controlling the reactivity of Grignard reagents to prevent double addition to ester functionalities is a key consideration. masterorganicchemistry.comwisc.edu

Approaches to the 4-Hexyloxyphenyl Moiety Integration

The 4-hexyloxyphenyl group provides a key structural element to the target molecule. Its synthesis and subsequent attachment to the octanoic acid chain are pivotal steps.

Phenol (B47542) Alkylation Strategies for Hexyloxy Chain Introduction

The hexyloxy side chain is typically introduced onto a phenol ring via a Williamson ether synthesis. This involves the alkylation of a phenol with a hexyl halide, such as hexyl bromide, in the presence of a base. google.comresearchgate.net This reaction is a well-established and efficient method for forming aryl ethers. The choice of base and solvent can influence the reaction rate and yield. The resulting 4-hexyloxybenzene (or a related phenol derivative) is then ready for coupling with the octanoic acid backbone.

Coupling Reactions for Phenyl Ring Attachment

The primary method for attaching the 4-hexyloxyphenyl moiety to the 8-oxooctanoic acid core is the Friedel-Crafts acylation. youtube.comscience-revision.co.ukresearchgate.netnih.gov In this reaction, the electron-rich 4-hexyloxybenzene acts as the nucleophile, attacking an electrophilic acylium ion generated from a derivative of suberic acid. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. The acylation occurs preferentially at the para position of the hexyloxy group due to its ortho, para-directing nature.

Specific Synthetic Routes to 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid

A direct and efficient synthesis of this compound can be achieved through a one-pot Friedel-Crafts acylation reaction. This involves the reaction of 4-hexyloxybenzene with suberic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. The anhydride serves as the source of the eight-carbon chain with a latent carboxylic acid and an acylating function.

The reaction proceeds via the formation of an acylium ion from the suberic anhydride, which then undergoes electrophilic attack by the activated phenyl ring of 4-hexyloxybenzene. A subsequent workup protonates the carboxylate to yield the final product.

Table 1: Key Reactions in the Synthesis of this compound

| Reaction Type | Reactants | Product | Key Reagents/Conditions |

| Williamson Ether Synthesis | 4-Hydroxyphenyl derivative, Hexyl bromide | 4-Hexyloxyphenyl derivative | Base (e.g., K₂CO₃) |

| Friedel-Crafts Acylation | 4-Hexyloxybenzene, Suberic anhydride | This compound | Lewis Acid (e.g., AlCl₃) |

| Malonic Ester Synthesis | 1,6-Dibromohexane, Diethyl malonate | 2-(6-Bromohexyl)diethyl malonate | Base (e.g., NaOEt) |

| Hydrolysis and Decarboxylation | 2-(6-Bromohexyl)diethyl malonate | 8-Bromooctanoic acid | Acid or Base, Heat |

Multi-Step Synthesis from Precursors

The construction of the this compound backbone is typically achieved through a multi-step pathway. A common and effective strategy is the Friedel-Crafts acylation reaction. This reaction forms the carbon-carbon bond between the aromatic ring and the octanoic acid chain, creating the characteristic ketone group.

A plausible synthetic route commences with the etherification of a phenol to introduce the hexyloxy group. 4-Hexyloxybenzene can be prepared from 4-bromophenol (B116583) and 1-hexanol. The subsequent and crucial step is the Friedel-Crafts acylation of the resulting 4-hexyloxybenzene. This is typically carried out using a derivative of suberic acid (octanedioic acid), such as suberic anhydride or suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces the eight-carbon chain to the para position of the hexyloxy group on the benzene (B151609) ring, forming the keto-acid structure.

An alternative approach involves the synthesis of the octanoic acid chain first, followed by its attachment to the aromatic ring. For instance, 8-bromooctanoic acid can be synthesized from 1,6-dibromohexane through a malonic ester synthesis, followed by hydrolysis and decarboxylation. The resulting 8-bromooctanoic acid can then be converted to its corresponding acid chloride. This acyl chloride can then be used in a Friedel-Crafts reaction with 4-hexyloxybenzene.

The following table outlines a representative multi-step synthesis:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Bromophenol, 1-Hexanol | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 4-Hexyloxybenzene |

| 2 | Suberic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Suberoyl chloride |

| 3 | 4-Hexyloxybenzene, Suberoyl chloride | Lewis Acid (e.g., AlCl₃), Solvent (e.g., CS₂ or CH₂Cl₂) | This compound |

Saponification Methods for Ester Hydrolysis to the Carboxylic Acid

In many synthetic schemes, the carboxylic acid functional group is protected as an ester, often an ethyl or methyl ester, to prevent unwanted side reactions during the preceding steps. The final step in such a synthesis is the deprotection of this ester group to yield the desired carboxylic acid. This is commonly achieved through saponification, which is the hydrolysis of an ester under basic conditions.

For the synthesis of this compound from its ester precursor, such as ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate, a typical saponification procedure would involve treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is usually carried out in a co-solvent system, like a mixture of ethanol (B145695) and water, to ensure the solubility of the ester. The mixture is heated to reflux to drive the reaction to completion.

Upon completion of the hydrolysis, the resulting product is a carboxylate salt (e.g., sodium 8-(4-hexyloxyphenyl)-8-oxooctanoate). The reaction mixture is then cooled and acidified with a strong mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate ion, leading to the precipitation of the free this compound, which can then be isolated by filtration and purified by recrystallization.

A summary of a typical saponification process is presented in the table below:

| Parameter | Description |

| Substrate | Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Work-up | Acidification with a strong acid (e.g., HCl) |

| Product | This compound |

Hydrogenation Techniques for Related Unsaturated Esters

In some synthetic variations, an unsaturated analogue of the target molecule may be produced. The introduction of the desired saturated alkyl chain can then be accomplished through catalytic hydrogenation. This technique is particularly useful if the synthetic route involves precursors with carbon-carbon double or triple bonds within the octanoic acid chain.

For instance, if a synthetic route leads to an unsaturated ester like ethyl 8-(4-hexyloxyphenyl)-8-oxooct-2-enoate, the double bond can be reduced to a single bond via catalytic hydrogenation. This reaction is typically carried out in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

The unsaturated ester is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and placed in a reaction vessel with the catalyst. The vessel is then filled with hydrogen gas (H₂), often at an elevated pressure, and the mixture is agitated to ensure efficient contact between the reactants and the catalyst. The reaction proceeds until the stoichiometric amount of hydrogen has been consumed, indicating the complete saturation of the double bond. The catalyst is then removed by filtration, and the solvent is evaporated to yield the saturated ester, which can then be saponified as described in the previous section to give the final carboxylic acid.

The key parameters for a typical hydrogenation are as follows:

| Parameter | Description |

| Substrate | Unsaturated ester precursor |

| Catalyst | Palladium on Carbon (Pd/C) |

| Reagent | Hydrogen gas (H₂) |

| Solvent | Ethanol, Ethyl Acetate, or similar |

| Conditions | Atmospheric or elevated pressure, room temperature |

Methodological Advancements and Future Synthetic Considerations

While the classical synthetic methods described provide reliable routes to this compound and its analogues, ongoing research focuses on developing more efficient, environmentally friendly, and cost-effective synthetic strategies.

One area of advancement is the use of greener catalysts and reaction conditions for Friedel-Crafts acylation. Traditional Lewis acids like aluminum chloride are often used in stoichiometric amounts and can generate significant amounts of acidic waste. Research into solid acid catalysts, such as zeolites or supported metal oxides, aims to provide reusable and more environmentally benign alternatives.

Future considerations will also likely involve the exploration of biocatalytic methods. The use of enzymes to carry out specific chemical transformations can offer high selectivity and mild reaction conditions, reducing the need for protecting groups and harsh reagents. For example, lipase-catalyzed esterification or hydrolysis could provide a green alternative to traditional chemical methods. The continuous improvement of these synthetic methodologies will be crucial for the sustainable production of this compound and related compounds for various research and industrial applications.

Chemical Reactivity and Transformations of 8 4 Hexyloxyphenyl 8 Oxooctanoic Acid

Reactivity of the Keto Functional Group in Keto-Carboxylic Acids

The ketone group in 8-(4-hexyloxyphenyl)-8-oxooctanoic acid is a primary site for nucleophilic addition reactions. ncert.nic.in The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom. Aldehydes are generally more reactive than ketones in nucleophilic additions for both steric and electronic reasons. ncert.nic.in In ketones, the presence of two carbon substituents hinders the approach of a nucleophile to the carbonyl carbon. ncert.nic.in

Structurally, α-keto acids possess both a keto carbonyl group and a carboxylic acid group, which allows them to participate in a variety of reactions such as nucleophilic addition to the carbonyl and reduction. mdpi.com The acidity of the α-hydrogen atoms in carbonyl compounds is a result of the strong electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. ncert.nic.in This acidity facilitates reactions like the Aldol condensation, where aldehydes and ketones with at least one α-hydrogen react in the presence of a dilute alkali to form β-hydroxy aldehydes (aldols) or β-hydroxy ketones (ketols). ncert.nic.in

Common reactions involving the keto group in such molecules include:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents.

Nucleophilic Addition: The carbonyl group can react with nucleophiles like ammonia (B1221849) and its derivatives. ncert.nic.in For instance, ketones react with ethylene (B1197577) glycol in the presence of dry hydrogen chloride to form cyclic products known as ethylene glycol ketals. ncert.nic.in

Condensation Reactions: The α-hydrogens to the ketone are acidic and can be removed by a base, allowing for condensation reactions. ncert.nic.in

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Ketal Formation | Ethylene glycol, Acid catalyst | Ethylene glycol ketal |

| Reductive Amination | Ammonia/Primary amine, Reducing agent (e.g., NaBH₃CN) | Amine |

Carboxylic Acid Reactivity and Derivatization for Research Purposes

The carboxylic acid functional group is another key site of reactivity. While the carboxylic acid itself can be difficult to reduce directly, its derivatives are more reactive. britannica.com The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > esters/carboxylic acids > amides. libretexts.orglibretexts.org Nucleophiles tend to act as bases and deprotonate the carboxylic acid rather than attacking the carbonyl carbon. britannica.com

For research purposes, particularly in analytical chemistry, derivatization of the carboxylic acid group is a common strategy. nih.govresearchgate.net This chemical modification is often necessary to improve chromatographic behavior, enhance detection sensitivity, or increase the stability of the analyte for techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

Common derivatization reactions for carboxylic acids include:

Esterification: Conversion to esters is a frequent strategy. This can be achieved with reagents like fluorescent diazoalkanes, which is useful for non-chromophoric fatty acids. thermofisher.com Another method involves using (trimethylsilyl)diazomethane, which can simultaneously derivatize hydroxyl and carboxylic acid groups. chromforum.org

Amide Formation: Carboxylic acids can be coupled with amines to form amides. This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) in organic solvents. thermofisher.com A combination of 2,2'-dipyridyldisulfide and triphenylphosphine (B44618) is also used for coupling with aliphatic amines without racemization. thermofisher.com

Reduction: Although more difficult than with ketones, carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). britannica.com

| Derivatization Strategy | Reagent(s) | Derivative Formed | Purpose in Research |

| Esterification | Alcohol (e.g., Methanol) + Acid catalyst; Diazomethane | Ester | Improved volatility for Gas Chromatography (GC) |

| Amidation | Amine + Coupling Agent (e.g., DCC) | Amide | Enhanced stability and chromatographic performance researchgate.net |

| Silylation | Silylating agent (e.g., BSTFA) | Silyl ester | Increased volatility for GC |

Aromatic Ring Functionalization and Subsequent Transformations

The aromatic ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating hexyloxy group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Since the para position is already occupied by the oxooctanoic acid chain, substitutions are expected to occur at the ortho positions.

The benzene (B151609) ring is a fundamental component in the pharmacophore of many drug classes, including arylalkanoic acid NSAIDs. nih.gov The functionalization of such aromatic rings is a key strategy in medicinal chemistry to modify the pharmacological activity of a molecule. nih.gov Efficient methods for the selective functionalization of pre-existing aromatic rings are therefore of significant importance. organic-chemistry.org

Potential functionalization reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃.

Nitration: Addition of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Attachment of an alkyl or acyl group, though these reactions may have limitations on highly activated rings.

These subsequent transformations can introduce new functional groups that can be further modified, allowing for the synthesis of a diverse range of derivatives.

| Reaction | Reagents | Expected Position of Substitution | Product |

| Bromination | Br₂, FeBr₃ | ortho to -O-Hexyl | 3-Bromo-4-hexyloxyphenyl derivative |

| Nitration | HNO₃, H₂SO₄ | ortho to -O-Hexyl | 3-Nitro-4-hexyloxyphenyl derivative |

| Sulfonation | SO₃, H₂SO₄ | ortho to -O-Hexyl | 3-Sulfo-4-hexyloxyphenyl derivative |

Alkyl Chain Modifications and Their Impact on Reactivity Profiles

The saturated octanoic acid alkyl chain is generally the least reactive part of the molecule. Modifying such chains can be challenging as it often requires harsh conditions that may not be compatible with the other functional groups present. nih.gov Most biochemical modifications to fatty acyl groups, for instance, occur at the alpha or beta positions, taking advantage of the nearby carbonyl group's influence. nih.gov

However, the length and branching of the alkyl chain can significantly influence the molecule's physical properties and, consequently, its reactivity profile. For example, in fatty-acid-functionalized amidoamine-epoxy systems, increasing the pendant alkyl chain length was found to decrease the thermoset density and increase thermal expansion, while the glass-transition temperature remained insensitive. drexel.edu The synthesis of alkyl-branched fatty compounds is of interest for industrial products in cosmetics and lubricants. researchgate.net

Potential, though challenging, modifications could include:

Radical Halogenation: Free-radical substitution with halogens under UV light can introduce a halogen atom onto the chain, but this process typically lacks selectivity and can lead to a mixture of products.

Oxidation: Strong oxidizing agents could potentially oxidize a C-H bond, but this would likely also affect other parts of the molecule.

Molecular Design and Synthesis of Derivatives and Analogues for Research Investigations

Structural Modifications of the Octanoic Acid Backbone

Variations in Chain Length and Saturation

Systematic variations in the length of the alkyl chain of ω-(4-alkoxybenzoyl)alkanoic acids are a key strategy to modulate the lipophilicity and conformational flexibility of the molecule. Researchers synthesize a series of analogues with both shorter and longer alkane chains to probe the optimal length for specific biological interactions or material properties. For instance, shortening the chain to a hexanoic or butanoic acid derivative can increase water solubility, while lengthening it to a decanoic or dodecanoic acid derivative enhances lipophilicity.

Furthermore, the introduction of unsaturation, such as double or triple bonds, into the alkyl chain can impose conformational constraints and introduce new potential interaction sites. For example, the synthesis of (Z)- or (E)-8-(4-hexyloxyphenyl)-8-oxooct-6-enoic acid would introduce a rigid double bond, altering the spatial arrangement of the carboxylic acid relative to the phenyl keto group.

Introduction of Diverse Functional Groups

The octanoic acid backbone can be further functionalized by introducing various chemical moieties to explore their influence on the molecule's polarity, hydrogen bonding capacity, and potential for covalent interactions. The synthesis of derivatives of 2-aminosuberic acid, an eight-carbon dicarboxylic acid, showcases methods for incorporating functional groups. beilstein-journals.org For instance, hydroxyl groups can be introduced to increase hydrophilicity and provide sites for further derivatization. Amine groups can be incorporated to introduce a positive charge at physiological pH, potentially altering interactions with biological targets. The substitution of a methylene (B1212753) group with an oxygen (ether linkage) or sulfur (thioether linkage) atom can also significantly impact the chain's flexibility and polarity.

Alterations of the Phenyl Substituent and Alkoxy Chain

The 4-hexyloxyphenyl group is another critical region for structural modification, offering opportunities to fine-tune electronic properties, steric bulk, and binding interactions through variations in the alkoxy chain and substitution on the phenyl ring, or even replacement of the entire phenyl moiety.

Investigations into Different Alkoxy Chain Lengths (e.g., Ethoxy, Heptyloxy)

By synthesizing a homologous series of 8-(4-alkoxyphenyl)-8-oxooctanoic acids with varying alkoxy chain lengths (e.g., methoxy (B1213986), ethoxy, butoxy, heptyloxy, octyloxy), researchers can systematically investigate the effect of this parameter. An optimal chain length often exists for a specific application, where a balance between lipophilicity and steric hindrance is achieved.

Table 1: Examples of 8-(4-Alkoxyphenyl)-8-oxooctanoic Acid Analogues with Varied Alkoxy Chains

| Compound Name | Alkoxy Group |

| 8-(4-Methoxyphenyl)-8-oxooctanoic acid | Methoxy |

| 8-(4-Ethoxyphenyl)-8-oxooctanoic acid | Ethoxy |

| 8-(4-Butoxyphenyl)-8-oxooctanoic acid | Butoxy |

| 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid | Hexyloxy |

| 8-(4-Octyloxyphenyl)-8-oxooctanoic acid | Octyloxy |

This table is illustrative and represents a potential synthetic series for SAR studies.

Substitution Patterns on the Phenyl Ring

For example, in studies of α-ketoamide inhibitors, the electronic nature of substituents on the phenyl ring significantly influenced inhibitory potency. acs.orgsemanticscholar.org A 4-chloro substituent was found to be optimal in one series, while electron-donating groups like methyl and methoxy decreased potency. acs.orgsemanticscholar.org The position of the substituent (ortho, meta, or para) also plays a critical role, as it dictates the spatial relationship of the substituent with the rest of the molecule and its potential interactions with a binding site.

Table 2: Potential Phenyl Ring Substitutions for SAR Studies

| Substituent | Position | Electronic Effect |

| -CH₃ | ortho, meta, para | Electron-donating |

| -Cl | ortho, meta, para | Electron-withdrawing |

| -NO₂ | ortho, meta, para | Strongly electron-withdrawing |

| -CF₃ | meta, para | Strongly electron-withdrawing |

| -OCH₃ | ortho, meta | Electron-donating |

This table provides examples of common substitutions used to probe electronic and steric effects.

Exploration of Heterocyclic or Biphenyl (B1667301) Analogues

Replacing the phenyl ring with other aromatic systems, such as heterocyclic rings or a biphenyl moiety, is a common strategy in drug discovery known as scaffold hopping or bioisosteric replacement. researchgate.netnih.govnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Heterocyclic Analogues: The phenyl ring can be replaced by various heterocycles like pyridine, thiophene, furan, or pyrimidine. These rings introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially forming new, favorable interactions with a biological target. The synthesis of such analogues would involve coupling the octanoic acid backbone to a heterocyclic core.

Biphenyl Analogues: Replacing the 4-hexyloxyphenyl group with a biphenyl system, for instance, a 4'-hexyloxy-[1,1'-biphenyl]-4-yl group, can significantly alter the molecule's size, shape, and conformational flexibility. The additional phenyl ring provides an extended hydrophobic surface and can adopt various torsional angles, which can be advantageous for optimizing binding to a target. In the development of fatty acid amide hydrolase (FAAH) inhibitors, a biphenyl side chain was found in an exceptionally potent inhibitor. nih.govacs.org

The molecular architecture of this compound offers a versatile platform for the design and synthesis of a diverse range of derivatives and analogues. Through systematic modifications of the octanoic acid backbone and the phenyl substituent, researchers can conduct thorough investigations into structure-activity relationships. These studies are essential for optimizing the compound's properties for various research applications, from probing biological systems to developing new materials. The synthetic strategies discussed herein provide a roadmap for generating libraries of these compounds, paving the way for future discoveries.

Synthesis of Bioactive Analogues for Mechanistic Studies

The synthesis of bioactive analogues is a cornerstone of mechanistic studies, allowing researchers to probe biological systems with precision. By systematically modifying a lead compound, analogues can be created to interact with specific biological targets or to trace metabolic fates.

The 8-oxo-8-phenyloctanoic acid core structure is a versatile scaffold for developing enzyme inhibitors. The ketone and carboxylic acid functional groups provide key interaction points for binding within an enzyme's active site. For instance, this type of structure is found in inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which are targets for anti-inflammatory drugs.

Derivatives can be synthesized to target specific enzyme classes by modifying key structural features. For this compound, synthetic modifications could include:

Modification of the Carboxylic Acid: Converting the carboxylic acid to an ester, amide, or hydroxamic acid can alter binding affinities and cell permeability. Oxoester derivatives, in particular, can act as isosteres or mimics of the carboxylic acid with different electronic and steric properties.

Alteration of the Alkyl Chain: The length and rigidity of the eight-carbon chain can be modified to optimize positioning within a binding pocket. Introducing double bonds or cyclic structures could restrict conformational flexibility, potentially increasing potency and selectivity.

Substitution on the Phenyl Ring: The hexyloxy group provides a lipophilic handle. Its length could be varied, or it could be replaced with other substituents (e.g., halogens, trifluoromethyl groups) to probe electronic and steric effects on enzyme binding.

The synthesis of such derivatives often involves standard organic chemistry reactions. For example, esterification of the carboxylic acid can be achieved by reacting it with an alcohol under acidic conditions. Amide derivatives can be prepared by activating the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine.

Table 1: Conceptual Design of this compound Derivatives as Potential Enzyme Inhibitors

| Modification Site | Derivative Type | Potential Rationale for Synthesis |

| Carboxylic Acid | Methyl Ester | Increase lipophilicity and cell membrane permeability. |

| Carboxylic Acid | N-Hydroxysuccinimide Ester | Activated form for creating amide linkages with proteins. |

| Alkyl Chain | Introduction of a cis-double bond | Introduce conformational rigidity to probe binding pocket shape. |

| Phenyl Ring | Change hexyloxy to trifluoromethyl | Alter electronic properties and potentially increase metabolic stability. |

| Phenyl Ring | Addition of a hydroxyl group | Introduce a hydrogen bond donor to interact with the enzyme active site. |

To understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), researchers often use isotopically labeled probes. For a fatty acid-like molecule such as this compound, radiolabeled analogues can be synthesized to trace its metabolic fate.

The design of a radiotracer involves incorporating a radioisotope into the molecule without significantly altering its chemical and biological properties. Common isotopes used in metabolic studies include:

Carbon-14 (¹⁴C): A beta emitter with a long half-life, suitable for in vitro and preclinical studies. It can be incorporated into the carbon backbone of the octanoic acid chain or the phenyl ring.

Tritium (³H): A low-energy beta emitter, often used for autoradiography and receptor binding assays. It can be introduced by catalytic hydrogenation of an unsaturated precursor.

Fluorine-18 (¹⁸F): A positron emitter used in Positron Emission Tomography (PET) imaging. An ¹⁸F atom could be incorporated onto the phenyl ring in place of a hydrogen atom or as part of a fluoroalkoxy substituent.

The synthesis of these radiolabeled probes requires specialized chemical techniques. For example, the synthesis of an ¹⁸F-labeled analogue might involve a nucleophilic substitution reaction on a suitable precursor molecule with [¹⁸F]fluoride.

Table 2: Common Radioisotopes for Designing Metabolic Probes

| Radioisotope | Half-life | Emission Type | Common Application in Drug Discovery |

| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | Quantitative whole-body autoradiography, ADME studies. |

| Tritium (³H) | 12.3 years | Beta (β⁻) | Receptor binding assays, metabolic studies. |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | In vivo imaging with Positron Emission Tomography (PET). |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (γ) | In vivo imaging with Single Photon Emission Computed Tomography (SPECT). |

Structure-Activity Relationship (SAR) Studies in Designed Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. By synthesizing a series of related analogues and evaluating their biological activity, researchers can deduce which parts of a molecule are crucial for its function. This information guides the design of more potent and selective compounds.

For this compound, an SAR study would involve systematically altering different parts of the molecule and measuring the effect on a specific biological endpoint (e.g., inhibition of a target enzyme).

Key areas for SAR exploration would include:

The Alkoxy Chain: The length of the hexyloxy chain would be varied (e.g., from methoxy to octyloxy) to determine the optimal length for lipophilicity and interaction with a hydrophobic binding pocket.

The Phenyl Ring Substitution Pattern: The position of the alkoxy group (ortho, meta, or para) would be investigated. Additionally, introducing other substituents could reveal important electronic or steric requirements for activity.

The Octanoic Acid Chain: The length of the carboxylic acid chain could be shortened or lengthened to find the optimal distance between the phenyl ring and the carboxylate group for binding to a target.

The results of an SAR study are often presented in a table that correlates structural modifications with biological activity data, such as the half-maximal inhibitory concentration (IC₅₀).

Table 3: Illustrative Structure-Activity Relationship Data for a Hypothetical Series of Phenyl-Oxooctanoic Acid Analogues

This table is for illustrative purposes only and does not represent actual experimental data for the specified compound.

| Analogue | R¹ (Phenyl Substituent) | Chain Length (n) | Biological Activity (IC₅₀, µM) |

| 1 (Parent) | 4-Hexyloxy | 8 | 10 |

| 2 | 4-Methoxy | 8 | 50 |

| 3 | 4-Octyloxy | 8 | 5 |

| 4 | 4-Hexyloxy | 6 | 25 |

| 5 | 4-Hexyloxy | 10 | 15 |

| 6 | 3-Hexyloxy | 8 | 100 |

From this hypothetical data, one might conclude that a longer alkoxy chain (like octyloxy) improves activity, and the 4-position (para) on the phenyl ring is optimal. A chain length of 8 carbons for the carboxylic acid appears to be favored.

Exploration of Biological Activities and Molecular Interactions in Research Contexts

Investigation of Enzyme Inhibition Mechanisms

The inhibitory activity of 8-(4-hexyloxyphenyl)-8-oxooctanoic acid against Group IVA cytosolic phospholipase A2 (GIVA cPLA2) is intrinsically linked to its chemical structure, particularly the presence of an oxoester group. Research into a series of 2-oxoester inhibitors has demonstrated that this functionality is essential for potent in vitro inhibitory activity against GIVA cPLA2. acs.org The mechanism of inhibition is believed to involve the interaction of the electrophilic carbonyl group of the oxoester with a key nucleophilic residue, likely a serine, within the active site of the enzyme. This interaction is thought to form a reversible covalent adduct, which effectively blocks the substrate from accessing the catalytic machinery of the enzyme.

Studies on analogues have underscored the critical nature of the oxoester's carbonyl group. The removal of this activated carbonyl group in a structurally similar compound resulted in a complete loss of inhibitory potency against GIVA cPLA2. acs.org This finding strongly suggests that the electrophilicity of the carbonyl carbon is a primary determinant of the inhibitory activity. The slow-binding nature of this inhibition, often observed with this class of compounds, implies a two-step process: an initial, rapid, non-covalent binding of the inhibitor to the enzyme's active site, followed by a slower, induced-fit conformational change that leads to the formation of the stable, yet reversible, covalent bond. The lipophilic tail, consisting of the hexyloxyphenyl group and the octanoic acid chain, is crucial for anchoring the inhibitor within the hydrophobic active site of the enzyme, thereby facilitating the subsequent interaction of the oxoester with the catalytic residues.

The selectivity of an enzyme inhibitor for its target is a critical factor in its utility as a research tool and a potential therapeutic agent. While a specific selectivity profile for this compound is not extensively detailed in the public domain, the broader class of 2-oxoester inhibitors, to which it belongs, has been shown to exhibit a high degree of selectivity for GIVA cPLA2 over other phospholipase A2 (PLA2) isoforms.

This selectivity is attributed to the unique structural features of the GIVA cPLA2 active site, which can accommodate the specific shape and chemical properties of the 2-oxoester inhibitors. In contrast, other PLA2 isoforms, such as the secreted sPLA2s and the calcium-independent iPLA2s, possess active sites with different topographies and amino acid compositions, leading to weaker interactions with these inhibitors. The combination of the long hydrophobic tail and the reactive oxoester functionality in compounds like this compound allows for a snug fit and specific chemical interaction within the GIVA cPLA2 active site, which is not replicated in other PLA2 family members.

Table 1: General Selectivity Profile of 2-Oxoester Inhibitors

| Enzyme Target | General Inhibitory Activity |

| GIVA cPLA2 | High Potency |

| sPLA2s | Low to Negligible Potency |

| iPLA2s | Low to Negligible Potency |

Studies of Molecular Targets Beyond Enzymes

While the primary molecular target of this compound is considered to be GIVA cPLA2, the potential for off-target interactions with other cellular proteins is an area of ongoing research. To date, there is no direct evidence to suggest that this compound interacts with the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein of the endoplasmic reticulum. However, studies on other structurally distinct compounds have demonstrated that GRP78 can be a target for small molecules, leading to the modulation of the unfolded protein response (UPR). Given the structural features of this compound, including its hydrophobic and polar regions, the possibility of its interaction with other proteins, including chaperones like GRP78, cannot be entirely ruled out and warrants further investigation.

The inhibition of GIVA cPLA2 by this compound has significant downstream consequences for cellular signaling pathways, particularly those involved in inflammation. GIVA cPLA2 is the rate-limiting enzyme in the liberation of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to a vast array of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes.

By blocking the production of arachidonic acid, this compound can effectively attenuate the signaling cascades that are dependent on these lipid mediators. One of the most critical pathways affected is the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a master regulator of the inflammatory response, and its activation is often dependent on the presence of prostaglandins. nih.gov Therefore, by reducing the availability of the prostaglandin (B15479496) precursor, arachidonic acid, this compound can indirectly lead to the downregulation of NF-κB activation and the subsequent expression of pro-inflammatory genes. researchgate.net

Research into Metabolic Pathways and Biotransformations

A major metabolic route for this related octanoic acid derivative was found to be β-oxidation. nih.gov This is a common metabolic pathway for fatty acids, where the alkyl chain is shortened by two carbon atoms in each cycle. It is highly probable that this compound also undergoes β-oxidation of its octanoic acid chain, leading to the formation of shorter-chain metabolites. nih.gov These metabolites may or may not retain biological activity. Furthermore, the hexyloxy-phenyl moiety of the molecule could be subject to phase I metabolism, such as hydroxylation of the aromatic ring or the alkyl chain, mediated by cytochrome P450 enzymes. Subsequent phase II metabolism could involve the conjugation of the resulting hydroxyl groups or the carboxylic acid with glucuronic acid or sulfate (B86663) to facilitate excretion.

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Description | Potential Metabolites |

| β-Oxidation | Sequential shortening of the octanoic acid chain by two-carbon units. | Hexanoic, butanoic, and acetic acid derivatives of the parent compound. |

| Phase I Metabolism (Oxidation) | Hydroxylation of the aromatic ring or the hexyloxy chain. | Hydroxylated derivatives. |

| Phase II Metabolism (Conjugation) | Addition of polar groups (e.g., glucuronic acid, sulfate) to the parent compound or its phase I metabolites. | Glucuronide and sulfate conjugates. |

In Vitro and In Vivo Metabolic Fate Investigations (e.g., Beta-oxidation studies with related compounds)

While direct metabolic studies on this compound are not extensively documented in publicly available literature, its structural components, particularly the octanoic acid backbone, suggest a metabolic fate intertwined with fatty acid metabolism. The primary pathway for the breakdown of fatty acids is beta-oxidation, a multistep mitochondrial process that sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA, NADH, and FADH2. aocs.org

The Beta-Oxidation Pathway:

Fatty acids are first activated in the cytosol by conjugation with coenzyme A (CoA) to form acyl-CoA. Long-chain fatty acyl-CoAs are then transported into the mitochondrial matrix via the carnitine shuttle. wikipedia.org However, medium-chain fatty acids (MCFAs) like octanoic acid can cross the mitochondrial membrane independently of the carnitine palmitoyltransferase (CPT) system, which facilitates their rapid metabolism. mdpi.com

Once inside the mitochondria, the acyl-CoA undergoes a cycle of four key reactions:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons. nih.gov

Hydration by enoyl-CoA hydratase, which adds a hydroxyl group to the β-carbon.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group into a keto group and generating NADH.

Thiolytic cleavage by β-ketothiolase, where another CoA molecule cleaves the β-ketoacyl-CoA, yielding acetyl-CoA and a new acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production. aocs.org In tissues with high energy demands, such as the heart, a significant portion of ATP is generated through fatty acid beta-oxidation.

In vitro studies using isolated mouse hepatocytes have been instrumental in measuring fatty acid β-oxidation rates and understanding its regulation. nih.gov Such studies have shown that the process is regulated by factors like substrate availability and the expression levels of key enzymes. nih.gov In vivo research in mice has demonstrated that dietary enrichment with octanoic acid can enhance endurance capacity and stimulate mitochondrial biogenesis in skeletal muscle, indicating a significant impact on energy metabolism. nih.gov

Table 1: Key Enzymes in the Beta-Oxidation of Fatty Acyl-CoA

| Enzyme | Reaction Step | Function |

|---|---|---|

| Acyl-CoA Dehydrogenase | 1. Dehydrogenation | Introduces a double bond between the α and β carbons of the acyl-CoA chain. nih.gov |

| Enoyl-CoA Hydratase | 2. Hydration | Adds a water molecule across the double bond, forming a hydroxyl group. |

| 3-Hydroxyacyl-CoA Dehydrogenase | 3. Dehydrogenation | Oxidizes the hydroxyl group to a keto group, producing NADH. |

| Beta-Ketothiolase | 4. Thiolytic Cleavage | Cleaves the acyl-CoA chain, releasing acetyl-CoA and a shortened acyl-CoA. |

Identification of Metabolites and Their Biological Relevance

The metabolism of octanoic acid and related MCFAs primarily through beta-oxidation leads to the production of several biologically significant metabolites. The most direct product is acetyl-CoA , a central molecule in cellular metabolism that fuels the citric acid cycle for ATP production. aocs.org

In addition to acetyl-CoA, the metabolism of octanoic acid can lead to the formation of ketone bodies, such as β-hydroxybutyrate and acetoacetate . frontiersin.orgresearchgate.net This is particularly relevant in the liver, where under certain conditions (like fasting or a ketogenic diet), the rate of beta-oxidation exceeds the capacity of the citric acid cycle, leading to the conversion of excess acetyl-CoA into ketone bodies. These ketone bodies can then be transported from the liver to other tissues, like the brain, to be used as an alternative energy source. frontiersin.orgnih.gov

Studies on glioblastoma cells have shown that octanoic acid (C8) treatment leads to an increase in the production of β-hydroxybutyrate and acetoacetate, indicating an effect on mitochondrial metabolism and ketogenesis. frontiersin.orgresearchgate.net Furthermore, research on brain metabolism has revealed that astrocytes metabolize octanoic acid, which can promote the synthesis of glutamine. nih.gov This astrocyte-derived glutamine can then be taken up by neurons to support the synthesis of the neurotransmitter GABA, highlighting a complex interplay between fatty acid metabolism and neurotransmission. nih.gov

In vivo studies involving the administration of related long-chain compounds like octacosanol (B124162) have demonstrated its conversion to octacosanoic acid and subsequent shortening to saturated fatty acids like myristic, palmitic, and stearic acids, as well as unsaturated ones like oleic acid, consistent with beta-oxidation. nih.gov This suggests that the octanoic acid moiety of this compound would likely undergo similar chain-shortening degradation.

Table 2: Major Metabolites of Octanoic Acid and Their Relevance

| Metabolite | Pathway of Formation | Biological Relevance |

|---|---|---|

| Acetyl-CoA | Beta-oxidation | Central molecule for the citric acid cycle and energy production. aocs.org |

| β-Hydroxybutyrate | Ketogenesis (from Acetyl-CoA) | An alternative energy source for tissues, particularly the brain. frontiersin.orgresearchgate.net |

| Acetoacetate | Ketogenesis (from Acetyl-CoA) | A ketone body used as an energy substrate by various tissues. frontiersin.org |

| Glutamine | Astrocyte Metabolism | Precursor for the neurotransmitter GABA in neurons. nih.gov |

Cellular and Subcellular Research Applications

Impact on Cellular Processes and Homeostasis (e.g., Membrane stabilization by octanoic acid)

The octanoic acid component of this compound suggests potential impacts on various cellular processes, primarily related to cell membranes and energy homeostasis. Octanoic acid, as a medium-chain fatty acid, can influence the integrity and function of cellular membranes.

Research on Saccharomyces cerevisiae has shown that octanoic acid can cause membrane stress and increase membrane leakage. researchgate.net The lipophilic nature of the undissociated acid allows it to cross the plasma membrane and dissociate in the cytosol, which can lead to a decrease in intracellular pH and disrupt membrane integrity. researchgate.net The toxicity and membrane-disrupting effects are dose-dependent and increase with the chain length of the fatty acid. researchgate.net However, cells can adapt to this stress by altering the lipid composition of their membranes, for instance, by increasing the content of oleic acid, which can mitigate the membrane leakiness. researchgate.net

In hepatocytes, octanoic acid has been observed to have some impact on mitochondrial integrity, although it did not induce the significant cytotoxicity or intracellular lipid accumulation seen with long-chain saturated fatty acids like palmitate. mdpi.com This suggests that while it interacts with cellular membranes and organelles, its effects are distinct from those of longer-chain fatty acids.

Furthermore, octanoic acid has been shown to be a signaling molecule in the central nervous system, where it can cross the blood-brain barrier and directly influence the electrical activity of neurons, such as the proopiomelanocortin (POMC) neurons that are fundamental in controlling energy balance. nih.gov This indicates that beyond its role as an energy substrate, octanoic acid can actively modulate cellular signaling pathways to maintain systemic homeostasis.

Use as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. While this compound itself is not established as a chemical probe, its constituent parts, particularly the fatty acid chain, have properties that are relevant to the design and application of such tools.

The fatty acid moiety allows for interactions with and incorporation into lipid environments, such as cell membranes and lipid droplets. nih.gov This property is exploited in the design of fluorescent probes for imaging these structures. By attaching a fluorophore to a fatty acid chain, researchers can create molecules that selectively accumulate in lipid-rich environments, enabling high-resolution visualization of their dynamics. nih.gov For example, novel organic molecular probes have been developed for super-resolution imaging of lipid droplets, which is crucial for studying their role in metabolic regulation and disease. nih.gov

The design of such probes often involves creating molecules that can be used for techniques like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions in real-time within living cells. rsc.org The octanoic acid chain could serve as a lipid-targeting anchor for a more complex probe designed to investigate specific enzymatic activities or protein localizations within or near cellular membranes. The ability of octanoic acid to be metabolized also opens the possibility of designing probes that can track metabolic pathways in real-time. For instance, a modified octanoic acid could be used to study the dynamics of fatty acid uptake and beta-oxidation within specific cell types or organelles.

Investigations into the Liquid Crystalline Properties of this compound Remain Undocumented in Publicly Available Research

A thorough review of scientific literature and materials science databases reveals a significant gap in the characterization of the chemical compound This compound . Despite the structural motifs that suggest potential liquid crystalline behavior—namely a rigid phenyl ring, a flexible alkoxy chain, and a terminal carboxylic acid group—no specific experimental data or theoretical studies detailing its mesomorphic properties could be located.

The molecular structure of this compound incorporates features commonly associated with liquid crystal molecules (mesogens). These include an aromatic core that provides rigidity and a flexible hexyloxy tail that can influence molecular packing and phase transitions. The terminal octanoic acid chain with a keto linkage adds further complexity, suggesting that under specific temperature conditions, the compound could self-assemble into ordered, fluid phases characteristic of liquid crystals.

However, without dedicated synthesis and analysis, any discussion of its specific liquid crystalline properties would be purely speculative. Essential data required to characterize such behavior, including phase transition temperatures, the types of mesophases formed (e.g., nematic, smectic), optical textures under polarized light, and responses to external stimuli like electric fields, are not available in the public domain.

Consequently, it is not possible to provide a detailed, scientifically accurate analysis as requested for the following sections:

Investigations in Materials Science: Liquid Crystalline Properties

Electro-Optical Switching Phenomena in Related Systems:Research into the electro-optical properties is contingent on the initial discovery and characterization of a liquid crystalline phase, which has not been reported for this system.

Further empirical research, including the synthesis of 8-(4-Hexyloxyphenyl)-8-oxooctanoic acid and its characterization using techniques such as differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD), would be necessary to determine if it exhibits liquid crystalline properties and to gather the data needed for a comprehensive analysis.

Design Principles for Novel Liquid Crystalline Materials Based on the Keto-Phenyl Alkyl Carboxylic Acid Motif

The quest for novel liquid crystalline materials with tailored properties is a dynamic field of research, driven by the demand for advanced applications in displays, sensors, and photonics. The keto-phenyl alkyl carboxylic acid motif represents a versatile molecular blueprint for the design of such materials. This structural framework consists of three key components: a rigid core containing a phenyl ring and a keto group, a flexible alkyl chain, and a terminal carboxylic acid group. The interplay of these components governs the delicate balance of intermolecular forces that lead to the formation of mesophases. Understanding the design principles that correlate molecular structure with liquid crystalline behavior is paramount for the rational design of new materials with desired characteristics.

The formation and stability of specific mesophases, such as nematic and smectic phases, are dictated by subtle variations in the molecular architecture. Key design parameters that can be systematically tuned include the length of the terminal alkyl chain, the nature and substitution pattern of the aromatic core, and the strength and directionality of intermolecular interactions, particularly hydrogen bonding facilitated by the carboxylic acid group.

Influence of Alkyl Chain Length

The length of the flexible alkyl chain attached to the phenyl ring is a critical determinant of the type and stability of the mesophase. Generally, as the length of the alkyl chain increases, there is a greater tendency to form more ordered smectic phases over the less ordered nematic phase. nih.gov This is attributed to the increased van der Waals interactions between the aliphatic chains of neighboring molecules, which promotes a layered arrangement.

Short alkyl chains tend to favor the formation of nematic phases, where the molecules exhibit long-range orientational order but no positional order. As the chain length is extended, the increased intermolecular attractions can lead to the stabilization of smectic phases, where the molecules are organized into layers. This trend is often accompanied by an increase in the clearing point (the temperature at which the liquid crystalline phase transitions to an isotropic liquid), although this is not always a linear relationship.

To illustrate this principle, consider a homologous series of 8-(4-alkoxyphenyl)-8-oxooctanoic acids. The following table outlines the expected trend in mesophase behavior as the alkyl chain length (n) is varied.

| Alkyl Chain Length (n) | Expected Mesophase Behavior | Typical Transition Temperature Range (°C) |

| 1-4 | Nematic | Lower temperature range |

| 5-8 | Smectic C and/or Smectic A | Intermediate temperature range |

| >8 | Higher-order Smectic phases | Higher temperature range |

Note: The transition temperatures are illustrative and can be influenced by other structural factors.

Role of the Rigid Core

The rigid core, composed of the phenyl ring and the keto group, is the central structural element that establishes the molecular shape anisotropy. slideserve.comslideplayer.com Modifications to this core can have a profound impact on the liquid crystalline properties. For instance, the introduction of lateral substituents onto the phenyl ring can disrupt the molecular packing and lower the clearing point. nih.gov However, depending on the nature and size of the substituent, it can also influence the type of mesophase formed. Small, polarizable substituents might enhance dipole-dipole interactions, potentially stabilizing certain mesophases.

The position of the keto group and the alkyl chain on the phenyl ring is also crucial. A linear arrangement, such as a para-substitution pattern, is generally preferred to maximize the aspect ratio of the molecule and promote liquid crystalline behavior.

Impact of Intermolecular Interactions

The terminal carboxylic acid group plays a pivotal role in the liquid crystalline behavior of this class of compounds through its ability to form strong intermolecular hydrogen bonds. These hydrogen bonds can lead to the formation of dimeric structures, which effectively doubles the length of the molecule and significantly enhances the molecular anisotropy. This dimerization is a powerful tool for promoting the formation of stable mesophases at higher temperatures.

The following table summarizes the key design principles and their anticipated effects on the liquid crystalline properties of materials based on the keto-phenyl alkyl carboxylic acid motif.

| Design Parameter | Modification | Anticipated Effect on Liquid Crystalline Properties |

| Alkyl Chain Length | Increase in length | Promotes smectic phases over nematic phases; may increase clearing point. |

| Decrease in length | Favors nematic phase formation. | |

| Rigid Core | Introduction of lateral substituents | Generally disrupts packing and lowers clearing point. nih.gov |

| Use of a linear (para) substitution pattern | Maximizes molecular anisotropy and promotes mesophase stability. | |

| Intermolecular Interactions | Presence of a terminal carboxylic acid group | Leads to hydrogen-bonded dimers, enhancing molecular length and mesophase stability. |

Advanced Analytical and Spectroscopic Characterization in Research

Structural Elucidation Techniques

The precise molecular structure of 8-(4-hexyloxyphenyl)-8-oxooctanoic acid is determined through a combination of powerful spectroscopic and analytical methods. Each technique provides unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the protons of the hexyloxy side chain, and the protons of the octanoic acid chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the specific arrangement of these groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the phenyl ring, the carbonyl groups (ketone and carboxylic acid), and the aliphatic carbons of the hexyloxy and octanoic acid chains.

While specific, publicly available spectral data for this exact compound is limited, the expected chemical shifts can be predicted based on the analysis of closely related structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and for illustrative purposes, as specific experimental data is not publicly available.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.0 | 114 - 164 |

| -OCH₂- (Hexyloxy) | ~4.0 | ~68 |

| Methylene (B1212753) Protons (Chains) | 1.2 - 3.0 | 22 - 35 |

| Terminal Methyl (Hexyloxy) | ~0.9 | ~14 |

| Carbonyl (Ketone) | - | ~200 |

| Carbonyl (Carboxylic Acid) | - | ~179 |

| Carboxylic Acid Proton | >10 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands indicating the presence of its key functional groups.

Table 2: Expected FT-IR Absorption Bands for this compound (Note: This table is predictive and for illustrative purposes, as specific experimental data is not publicly available.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, Sharp |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ether) | 1200 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight, which can confirm the elemental formula. The fragmentation pattern observed in the mass spectrum would correspond to the cleavage of the molecule at its weaker bonds, further corroborating the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and for illustrative purposes, as specific experimental data is not publicly available.)

| Ion | Predicted m/z |

| [M+H]⁺ (Molecular Ion + Proton) | 335.2166 |

| [M+Na]⁺ (Molecular Ion + Sodium) | 357.1985 |

| Key Fragments | Corresponding to cleavage of the alkyl chains and functional groups |

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₂₀H₃₀O₄) to confirm the elemental composition of this compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 71.82 |

| Hydrogen (H) | 9.04 |

| Oxygen (O) | 19.14 |

Purity Assessment and Quantification Methodologies

Ensuring the purity of a compound is critical for its use in research. Various chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a nonpolar stationary phase and a polar mobile phase. The purity of the compound is determined by the presence of a single major peak in the chromatogram. The area of this peak can be used for quantification when compared against a standard of known concentration.

Table 5: Illustrative HPLC Method Parameters for this compound (Note: This table is for illustrative purposes, as specific experimental data is not publicly available.)

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Dependent on specific conditions |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC would typically be used to assess the purity of a synthesized sample. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability and phase transitions of materials. For a compound like this compound, which may exhibit liquid crystalline properties, these methods are indispensable.

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the phase transitions of a material as a function of temperature. By measuring the difference in heat flow between a sample and a reference, DSC can identify melting points, crystallization temperatures, and any mesophase transitions indicative of liquid crystalline behavior.

For a homologous series of liquid crystalline materials, DSC thermograms reveal the temperatures and enthalpies of these transitions. nih.gov In a hypothetical DSC analysis of this compound, one would look for endothermic peaks upon heating that correspond to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. The cooling cycle would show corresponding exothermic peaks. The specific transition temperatures and their associated enthalpy changes provide a thermodynamic profile of the compound.

Table 1: Hypothetical DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Crystal to Mesophase | Data not available | Data not available | Data not available |

| Mesophase to Isotropic | Data not available | Data not available | Data not available |

Note: This table is illustrative as specific experimental data for this compound is not publicly available.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This is critical for determining the temperature range within which the compound is stable and at what temperature it begins to decompose.

A typical TGA curve for an organic compound like this compound would show a stable baseline at lower temperatures, followed by a sharp drop in mass as the temperature increases, indicating decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. For materials intended for applications at elevated temperatures, a high decomposition temperature is desirable. researchgate.net

Table 2: Hypothetical TGA Data for this compound

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | Data not available |

| Temperature at 5% Mass Loss (T5%) | Data not available |

| Residual Mass at 600°C | Data not available |

Note: This table is illustrative as specific experimental data for this compound is not publicly available.

Microscopic and Diffraction Studies for Materials Characterization

To gain a deeper understanding of the structural organization of this compound, particularly in any potential liquid crystalline phases, microscopic and diffraction techniques are employed.

Polarized Optical Microscopy (POM) for Mesophase Texture Analysis

Polarized Optical Microscopy (POM) is a fundamental technique for the identification of liquid crystalline phases. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can split a beam of polarized light into two rays. When viewed between crossed polarizers, this property results in characteristic optical textures that are unique to different types of liquid crystal phases (e.g., nematic, smectic).

By observing a sample of this compound on a temperature-controlled stage under a POM, researchers can visually identify the temperatures at which phase transitions occur and characterize the resulting mesophases. For example, a nematic phase might exhibit a threaded or schlieren texture, while a smectic A phase would show a focal conic fan texture. nih.govmdpi.com

X-ray Diffraction (XRD) for Structural Packing

X-ray Diffraction (XRD) is a powerful technique for determining the arrangement of atoms and molecules in a crystalline or liquid crystalline material. By analyzing the angles and intensities of X-rays diffracted by a sample, information about the crystal lattice and the packing of molecules can be obtained.

In the context of liquid crystals, XRD is used to determine the layer spacing in smectic phases and to confirm the orientational order in nematic phases. For a compound like this compound, XRD studies would be essential to confirm the presence of any layered structures and to measure the intermolecular distances, providing insight into how the molecules pack together in the condensed state. beilstein-journals.orggoogle.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Advanced Spectroscopic Probes for Molecular Interactions

The amphiphilic nature of this compound allows it to serve as a spectroscopic probe for investigating molecular interactions. Its behavior can be monitored in different environments, providing insights into intermolecular and intramolecular forces.

Vibrational Spectroscopy Insights:

Infrared (IR) spectroscopy is a powerful tool to probe the vibrational modes of molecules, which are sensitive to their local environment. For analogous alpha-keto acids, IR spectroscopy has been used to compare their states in the gas phase, solid phase, and at the air-water interface. researchgate.net In the gas phase, such molecules can exist in different conformations, including an intramolecularly hydrogen-bonded form. researchgate.net In the solid state, intermolecular hydrogen bonding and van der Waals interactions become dominant, leading to shifts in vibrational frequencies. researchgate.net At an air-water interface, the hydrocarbon tails can interact with each other, while the polar headgroups interact with the water subphase. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are routinely used for structural confirmation.

The ¹H NMR spectrum reveals distinct signals for the protons in different parts of the molecule. The aromatic protons ortho and meta to the hexyloxy group appear as doublets, while the aliphatic protons of the hexyloxy and octanoic acid chains show characteristic triplets and multiplets. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Signals for the carbonyl carbons of the ketone and carboxylic acid are observed at the downfield end of the spectrum, while the aromatic and aliphatic carbons appear at characteristic chemical shifts.

Mass Spectrometry:

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum of this compound confirms its molecular formula. Analysis of the fragmentation pattern provides further structural information.

Research Findings from Spectroscopic Analysis:

Detailed analysis of the spectroscopic data for this compound provides a comprehensive picture of its molecular structure.

¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 12.01 | Singlet | Carboxylic acid proton |

| 7.89 | Doublet | Aromatic protons meta to the hexyloxy group |

| 6.92 | Doublet | Aromatic protons ortho to the hexyloxy group |

| 2.98 | Triplet | Methylene protons adjacent to the ketone group |

| 2.36 | Triplet | Methylene protons adjacent to the carboxylic acid group |

| 1.71 | Triplet | Methylene protons adjacent to the ether oxygen |

| 1.29-1.47 | Multiplet | Methylene protons of the hexyloxy group |

| 0.90 | Triplet | Methyl protons of the hexyloxy group |

¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| 200.1 | Ketone carbon |

| 174.2 | Carboxylic acid carbon |

| 163.4 | Aromatic carbon attached to the ether oxygen |

| 130.4 | Aromatic carbons meta to the hexyloxy group |

| 114.2 | Aromatic carbons ortho to the hexyloxy group |

| 68.3 | Methylene carbon adjacent to the ether oxygen |

| 31.6, 29.1, 25.7, 22.6 | Methylene carbons of the hexyloxy group |

| 14.0 | Methyl carbon of the hexyloxy group |

Infrared (IR) Spectral Data